

Application Notes and Protocols for Cloning and Expression of Pseudobactin Biosynthesis Genes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudobactin*

Cat. No.: B1679817

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the cloning, expression, and analysis of **pseudobactin** biosynthesis genes from *Pseudomonas* species.

Pseudobactins are fluorescent siderophores with high affinity for iron, playing a crucial role in microbial competition and plant growth promotion. Their complex non-ribosomal peptide synthetase (NRPS) machinery is a target for biosynthetic engineering to generate novel compounds with potential therapeutic applications.

Data Presentation

Table 1: Iron-Dependent Expression of Pseudobactin Biosynthesis-Related Genes

This table summarizes the typical changes in gene expression for key genes involved in **pseudobactin** biosynthesis in *Pseudomonas* under iron-limiting versus iron-replete conditions. Expression levels are often determined using reporter gene fusions (e.g., lacZ) and are presented as relative units or fold changes.

Gene	Function	Expression under Iron-Limiting Conditions (Relative Units)	Expression under Iron-Replete Conditions (Relative Units)	Fold Induction (Iron-Limiting / Iron-Replete)	Reference
psbA	L-ornithine N5-oxygenase	High	Low / Undetectable	>100	[1] [2]
psbS	ECF sigma factor (regulator)	High	Low / Undetectable	>100	[1] [3]
pvdS	Alternative sigma factor (regulator)	High	Low / Undetectable	>50	[1]
pupB	Ferric-pseudobactin receptor	Induced by specific pseudobactin S	Low / Undetectable	Variable	[4]

Table 2: Production of Pseudobactin in Wild-Type and Heterologous Hosts

This table provides examples of **pseudobactin** or related siderophore production levels in different bacterial strains and under various conditions. Quantification is often performed using the Chrome Azurol S (CAS) assay or by measuring the concentration of the purified compound.

Host Strain	Gene Cluster Origin	Growth Conditions	Siderophore Titer	Reference
Pseudomonas sp. B10	Endogenous	Iron-poor KB medium	3.5×10^{-10} mol/g (in rhizosphere)	[5][6]
Pseudomonas putida	Heterologous (glidobactin A BGC)	Engineered strain	470 mg/L	
Pseudomonas aeruginosa	Endogenous	MEB medium	80.50% siderophore units	[7]
E. coli	Heterologous (NRPS)	Engineered strain with Sfp	12 mg/L (DKP)	[8]

Experimental Protocols

Protocol 1: Construction of a *Pseudomonas* Cosmid Genomic Library

This protocol describes the construction of a genomic library from a *Pseudomonas* strain in a broad-host-range cosmid vector, which can be used to clone large gene clusters like those for **pseudobactin** biosynthesis.

Materials:

- *Pseudomonas* strain of interest
- *E. coli* DH5 α
- Broad-host-range cosmid vector (e.g., pLAFR1)
- Restriction enzymes (e.g., Sau3AI, BamHI)
- T4 DNA Ligase and buffer
- Calf Intestinal Alkaline Phosphatase (CIP)

- In vitro packaging extract (e.g., Gigapack III Gold)
- Luria-Bertani (LB) medium and agar
- Appropriate antibiotics (e.g., tetracycline for pLAFR1)

Procedure:

- Genomic DNA Isolation:
 - Culture the *Pseudomonas* strain in 50 mL of LB broth overnight.
 - Harvest the cells by centrifugation and isolate high-molecular-weight genomic DNA using a standard genomic DNA purification kit or phenol-chloroform extraction.
 - Assess the quality and integrity of the DNA on a 0.8% agarose gel.
- Partial Digestion of Genomic DNA:[9]
 - Perform a series of trial digestions with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-45 kb range.
 - Set up a larger-scale digestion under the optimal conditions.
 - Run the digested DNA on a 0.8% agarose gel and excise the gel slice containing DNA fragments of the desired size.
 - Purify the DNA from the gel slice using a gel extraction kit.
- Vector Preparation:
 - Digest the cosmid vector (e.g., pLAFR1) with BamHI.
 - Dephosphorylate the linearized vector with CIP to prevent self-ligation.
 - Purify the linearized, dephosphorylated vector.
- Ligation:[10]

- Set up ligation reactions with varying molar ratios of insert DNA to vector DNA (e.g., 1:1, 3:1, 5:1).
- Incubate the reactions with T4 DNA Ligase overnight at 16°C.
- In Vitro Packaging and Transduction:[11][12]
 - Package the ligation products into lambda phage particles using a commercial in vitro packaging extract according to the manufacturer's instructions.
 - Transduce *E. coli* DH5α cells with the packaged cosmids.
 - Plate the transduced cells on LB agar plates containing the appropriate antibiotic to select for colonies containing recombinant cosmids.
- Library Titering and Storage:
 - Count the number of colonies to determine the library titer.
 - Pick individual colonies into 96-well plates containing LB broth with the selective antibiotic and glycerol for long-term storage at -80°C.

Protocol 2: Complementation of Pseudobactin Biosynthesis Mutants

This protocol outlines the procedure for identifying genes involved in **pseudobactin** biosynthesis by complementing non-fluorescent (siderophore-deficient) mutants with a cosmid genomic library.

Materials:

- Non-fluorescent *Pseudomonas* mutant strain
- *E. coli* strain carrying the cosmid library
- Helper *E. coli* strain with a mobilizing plasmid (e.g., HB101 with pRK2013)
- King's B medium (for observing fluorescence)[2][13]

- LB medium
- Appropriate antibiotics for selection

Procedure:

- Triparental Mating:[5][14]
 - Grow overnight cultures of the recipient *Pseudomonas* mutant, the *E. coli* library strain (donor), and the helper *E. coli* strain.
 - Mix equal volumes of the three cultures, pellet the cells by centrifugation, and resuspend in a small volume of LB.
 - Spot the cell mixture onto an LB agar plate and incubate overnight at 30°C to allow for conjugation.
- Selection of Transconjugants:
 - Scrape the cells from the mating spot and resuspend in sterile saline.
 - Plate serial dilutions of the cell suspension onto selective agar plates. The selection should be for the recipient *Pseudomonas* strain containing the cosmid (e.g., using an antibiotic marker on the cosmid and a counter-selection against the *E. coli* donor and helper strains).
- Screening for Complementation:
 - Patch the resulting transconjugant colonies onto King's B agar plates, which is a low-iron medium that promotes siderophore production and fluorescence.
 - Incubate the plates at 30°C for 24-48 hours.
 - Identify colonies that have restored the fluorescent phenotype, indicating that the cosmid they carry contains the functional gene that was mutated in the recipient strain.
- Cosmid Rescue and Analysis:

- Isolate the complementing cosmid DNA from the fluorescent Pseudomonas transconjugants.
- Transform the isolated cosmid into E. coli for further analysis, such as restriction mapping and subcloning, to identify the specific gene(s) responsible for complementation.

Protocol 3: Quantification of Pseudobactin Production using the CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- CAS assay solution
- Bacterial culture supernatants
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation of CAS Assay Solution:
 - Detailed recipes for the CAS shuttle solution are available in the literature. It typically contains CAS, hexadecyltrimethylammonium bromide (HDTMA), and a buffered solution of FeCl_3 .
- Sample Preparation:
 - Grow the bacterial strains in an iron-deficient medium (e.g., M9 minimal medium) to induce siderophore production.[\[3\]](#)[\[17\]](#)[\[18\]](#)
 - Centrifuge the cultures to pellet the cells and collect the supernatant.
- Assay:

- In a 96-well plate, mix the culture supernatant with the CAS assay solution.
- Incubate at room temperature for a specified time (e.g., 20 minutes).
- Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores, which have chelated the iron from the CAS-iron complex.

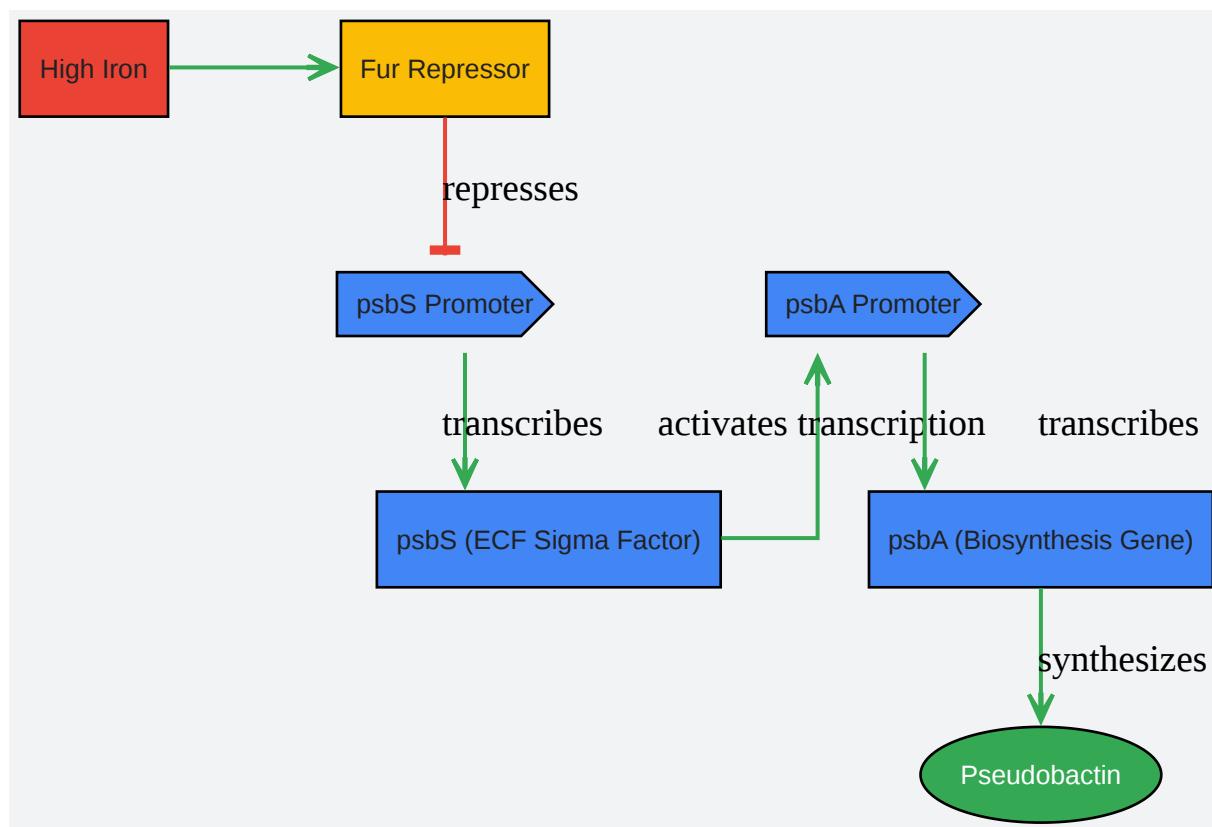
- Quantification:
 - Calculate the percentage of siderophore units relative to a reference (uninoculated medium).
 - The formula is: $[(Ar - As) / Ar] * 100$, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 4: Heterologous Expression of Pseudobactin Biosynthesis Genes in *P. putida*

Pseudomonas putida is a suitable host for the heterologous expression of NRPS gene clusters. [19]

Materials:

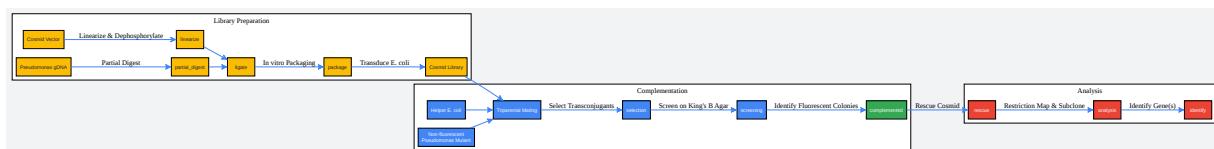
- *P. putida* expression host (e.g., KT2440)
- Expression vector with a suitable promoter (e.g., IPTG-inducible)
- **Pseudobactin** biosynthesis gene cluster
- *E. coli* cloning strain
- Appropriate growth media and antibiotics


Procedure:

- Gene Cluster Assembly:

- The large NRPS gene clusters for **pseudobactin** biosynthesis may need to be assembled from smaller DNA fragments using methods like Gibson assembly or yeast homologous recombination.
- Cloning into Expression Vector:
 - Clone the assembled gene cluster into a suitable broad-host-range expression vector.
- Transformation into *P. putida*:
 - Introduce the expression vector into *P. putida* via electroporation or conjugation (triparental mating).
- Expression and Production:
 - Grow the recombinant *P. putida* strain in a suitable production medium.
 - Induce gene expression with the appropriate inducer (e.g., IPTG).
 - Incubate the culture for 48-72 hours to allow for the production of **pseudobactin**.
- Analysis of Production:
 - Analyze the culture supernatant for the presence of **pseudobactin** using the CAS assay, HPLC, or LC-MS.

Mandatory Visualization


Iron-Dependent Regulation of Pseudobactin Biosynthesis

[Click to download full resolution via product page](#)

Caption: Iron-dependent regulation of **pseudobactin** biosynthesis.

Experimental Workflow for Complementation of Pseudobactin Mutants

[Click to download full resolution via product page](#)

Caption: Workflow for identifying **pseudobactin** genes via complementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siderophore Detection assay [protocols.io]
- 2. tmmedia.in [tmmedia.in]
- 3. Thomas Eng, PhD - M9 Minimal Salt Media [sites.google.com]
- 4. Triparental mating with pSEVA protocol [protocols.io]
- 5. clough.cropsci.illinois.edu [clough.cropsci.illinois.edu]
- 6. 3.3. Triparental Mating of P. aeruginosa [bio-protocol.org]

- 7. static.igem.org [static.igem.org]
- 8. Plasmids useable as gene-cloning vectors in an in vitro packaging by coliphage lambda: "cosmids" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning Partial Digests [rothlab.ucdavis.edu]
- 10. addgene.org [addgene.org]
- 11. Cosmid - Wikipedia [en.wikipedia.org]
- 12. Cosmid Packaging and Infection of E. coli | Springer Nature Experiments [experiments.springernature.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. static.igem.org [static.igem.org]
- 15. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peerj.com [peerj.com]
- 18. cmdr.ubc.ca [cmdr.ubc.ca]
- 19. Stepwise genetic engineering of *Pseudomonas putida* enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cloning and Expression of Pseudobactin Biosynthesis Genes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679817#cloning-and-expression-of-pseudobactin-biosynthesis-genes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com